![molecular formula C16H20N2O3 B274382 3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, such as the induction of oxidative stress and the modulation of cytokine production. DMF has also been shown to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
DMF has several advantages for lab experiments, such as its high solubility in water and organic solvents, and its stability under various conditions. However, DMF has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for the study of DMF, such as the development of novel DMF-based materials with unique properties, the investigation of the potential use of DMF in the treatment of various diseases, and the optimization of the synthesis method to improve the yield and purity of DMF. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF has been extensively studied for its anti-inflammatory and immunomodulatory properties, insecticidal properties, and potential use in the synthesis of novel materials. The mechanism of action of DMF involves the activation of the Nrf2 pathway and the inhibition of NF-κB activation. DMF has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMF, and further studies are needed to fully understand its potential applications and side effects.
合成方法
The synthesis of DMF involves the reaction between 2-furoic acid and N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with 4-chloromethylbenzoic acid to yield DMF. This synthesis method has been optimized to improve the yield and purity of DMF.
科学研究应用
DMF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
In agriculture, DMF has been shown to have insecticidal properties, making it a potential candidate for the development of eco-friendly pesticides. DMF has also been studied for its potential use in the synthesis of novel materials such as polymers and liquid crystals.
属性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
3-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)9-8-17-11-14-6-7-15(21-14)12-4-3-5-13(10-12)16(19)20/h3-7,10,17H,8-9,11H2,1-2H3,(H,19,20) |
InChI 键 |
RSBPOSHFIASSSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
规范 SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



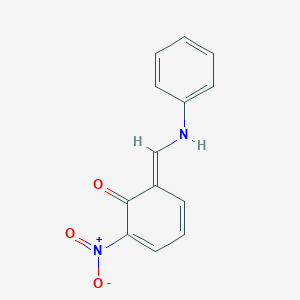
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
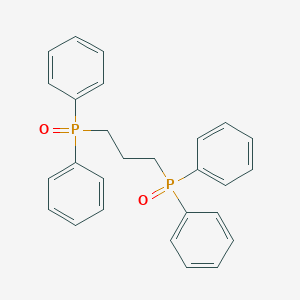
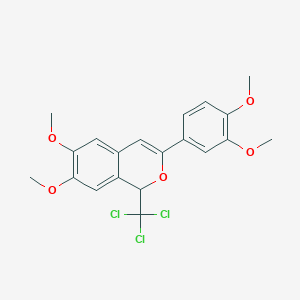
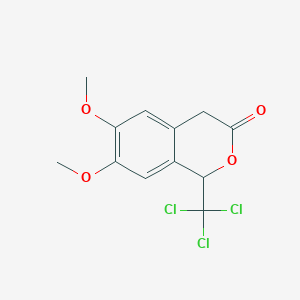
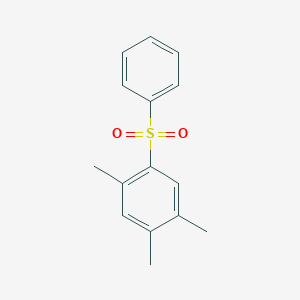
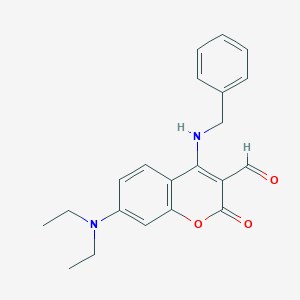
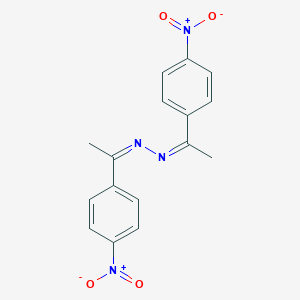
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
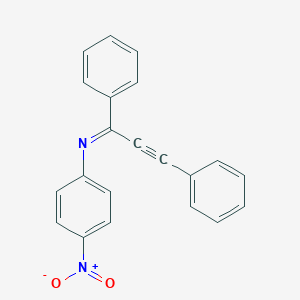

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)

